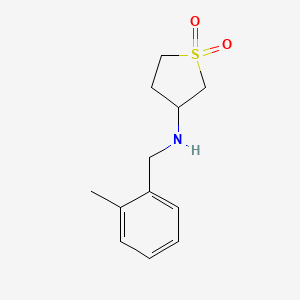
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, providing temporary relief from pain.
Wirkmechanismus
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and subsequent depolarization of the cell membrane. This inhibits the transmission of pain signals to the brain, providing temporary relief from pain.
Biochemical and Physiological Effects
Benzocaine has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions in some individuals. In rare cases, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide can cause methemoglobinemia, a condition in which the blood is unable to transport oxygen effectively.
Vorteile Und Einschränkungen Für Laborexperimente
Benzocaine is a commonly used local anesthetic in laboratory experiments due to its low toxicity and ease of use. However, its short duration of action and potential for allergic reactions should be taken into consideration when designing experiments.
Zukünftige Richtungen
1. Development of more potent and longer-lasting local anesthetics.
2. Investigation of the potential use of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide in the treatment of cancer.
3. Development of new formulations of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide for improved delivery and efficacy.
4. Study of the mechanism of action of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide and other local anesthetics at the molecular level.
5. Investigation of the potential for N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide to interact with other drugs and compounds.
In conclusion, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide is a widely used local anesthetic with a well-established mechanism of action. Its low toxicity and ease of use make it a popular choice for laboratory experiments, but its short duration of action and potential for allergic reactions should be taken into consideration. Ongoing research into the development of more potent and longer-lasting local anesthetics, as well as the potential use of N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide in the treatment of cancer, will continue to expand our understanding of this important compound.
Synthesemethoden
Benzocaine can be synthesized through a multi-step process starting with p-toluidine and benzoyl chloride. The reaction between these two compounds produces N-benzoyl-p-toluidine, which is then reacted with isobutyric anhydride to form N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been used as a model compound in studies of drug permeation through skin and mucous membranes. Additionally, N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide has been investigated for its potential use in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)18(21)19-16-10-9-13(3)11-15(16)17(20)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPAXJSLGFYUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)


![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)
![BEnzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B2784027.png)



![ethyl 3-{[(4-ethoxyphenyl)carbamoyl]methyl}-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2784034.png)
![6-(3-Fluorophenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2784035.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2784036.png)